These interactions highlight Neurogard's potential to support metabolic pathways linked to brain health and cognitive functions.
Neurogard exhibits various biological activities:
The synthesis of Neurogard's components typically involves standard chemical processes:
These methods ensure the purity and bioavailability of the active ingredients in Neurogard.
Research on Neurogard's interactions focuses on its components:
These interactions emphasize the importance of considering potential synergies when using Neurogard alongside other supplements or medications.
Neurogard shares similarities with several other compounds known for their neuroprotective properties. Here are some notable comparisons:
| Compound | Key Components | Unique Features |
|---|---|---|
| Neurobion | Methylcobalamin, Pyridoxine, Niacin | Primarily focuses on B-vitamin deficiencies |
| Nuroguard | Pregabalin, Nortriptyline | Targets neuropathic pain rather than general cognition |
| Alpha-Lipoic Acid | Alpha-lipoic acid | Strong antioxidant properties; used for diabetic neuropathy |
| Acetyl-L-Carnitine | Acetyl-L-carnitine | Enhances mitochondrial function; supports energy metabolism |
| Omega-3 Fatty Acids | Eicosapentaenoic acid, Docosahexaenoic acid | Known for anti-inflammatory effects; supports brain health |
Neurogard's unique formulation combining multiple vitamins, amino acids, and antioxidants distinguishes it from these compounds by providing a comprehensive approach to supporting neurological health rather than targeting specific conditions alone.
Neurogard exhibits a complex tetracyclic molecular architecture with the molecular formula C₁₆H₁₅N and a molecular weight of 221.30 g/mol [1]. The compound is characterized by its systematic IUPAC nomenclature as 1-methyl-16-azatetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2,4,6,10,12,14-hexaene, which describes its intricate ring system comprising two benzene rings bridged by a seven-membered heterocyclic ring containing nitrogen [1].
The structural formula is represented by the SMILES notation CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24, indicating the presence of a methyl group attached to the bridgehead carbon and a nitrogen atom integrated within the seven-membered ring system [1]. The compound possesses a rigid polycyclic framework that significantly restricts conformational flexibility, as evidenced by the rotatable bond count of zero [1].
Stereochemically, Neurogard contains two undefined atom stereocenters, reflecting the inherent chiral nature of the molecule [1]. The dibenzo[a,d]cycloheptene core structure exhibits conformational properties that have been extensively studied through computational methods [2]. Conformational analysis of related 5-substituted 5H-dibenzo[a,d]cycloheptenes reveals that the seven-membered ring adopts various conformations with specific inversion barriers dependent on the substituent nature [2] [3].
Crystallographic studies of Neurogard have provided detailed insights into its three-dimensional molecular structure and solid-state packing arrangements. The compound crystallizes in a specific space group with defined unit cell parameters, though comprehensive crystallographic data remains limited in the current literature [1] [4].
X-ray diffraction analysis represents the primary method for determining the precise atomic coordinates and bond lengths within the Neurogard crystal lattice [4]. The technique exploits the periodic atomic arrangements to produce constructive interference patterns that reveal the electron density distribution and atomic positions [4]. Modern X-ray crystallographic methods involve sophisticated computational refinement procedures to achieve accurate structural determination [4].
Conformational analysis through molecular dynamics simulations has demonstrated that compounds containing the dibenzo[a,d]cycloheptene core exhibit significant conformational flexibility despite their rigid appearance [5] [6]. The seven-membered ring system can adopt multiple conformations, with energy barriers governing the interconversion between different states [5]. These conformational preferences are influenced by steric interactions, electronic effects, and intermolecular forces within the crystal lattice [6].
The crystallographic data indicates that Neurogard maintains a boat-like conformation of the central seven-membered ring, with the nitrogen atom and methyl substituent occupying specific spatial orientations that minimize steric hindrance [2]. The planarity of the benzene rings is preserved, while the heterocyclic ring exhibits a degree of puckering that accommodates the bridgehead substitution pattern [2].
The solubility characteristics of Neurogard are fundamentally determined by its molecular structure and physicochemical properties. The compound exhibits a calculated XLogP3-AA value of 2.8, indicating moderate lipophilicity that influences its solubility profile in various solvents [1]. This partition coefficient suggests favorable distribution in lipophilic environments while maintaining limited aqueous solubility.
The topological polar surface area of Neurogard is calculated as 12 Ų, reflecting the minimal polar character contributed by the single nitrogen atom within the molecular framework [1]. This relatively small polar surface area correlates with reduced water solubility and enhanced membrane permeability characteristics typical of lipophilic compounds [7]. The hydrogen bonding capacity is limited, with both hydrogen bond donor and acceptor counts equal to one, further supporting the compound's hydrophobic nature [1].
Solubility studies of structurally related compounds have demonstrated that modifications to the dibenzo[a,d]cycloheptene core can significantly impact solubility profiles [8] [9]. The incorporation of polar functional groups or the formation of inclusion complexes with cyclodextrins can enhance aqueous solubility through host-guest interactions [8]. Phase solubility diagrams reveal complex formation patterns that depend on the specific molecular interactions between the compound and solubilizing agents [8].
The partition coefficient data indicates that Neurogard exhibits preferential distribution in organic phases, consistent with its role as a lipophilic pharmaceutical compound capable of crossing biological membranes [7]. This property is particularly relevant for central nervous system activity, where blood-brain barrier penetration requires optimal lipophilicity balanced with minimal polar surface area [7].
Environmental stability studies of Neurogard encompass various stress conditions including temperature, humidity, light exposure, and pH variations. The rigid polycyclic structure confers inherent chemical stability under normal storage conditions, though specific degradation pathways may be activated under extreme environmental stress [10] [11].
Photostability represents a critical consideration for compounds containing aromatic ring systems. Photodegradation studies of related pharmaceutical compounds have demonstrated that UV radiation can induce molecular vibrations leading to bond cleavage and formation of reactive intermediates [10] [11]. The mechanism typically involves direct photolysis or photosensitized oxidation processes that generate free radicals and reactive oxygen species [10].
Temperature-dependent stability profiles indicate that Neurogard maintains chemical integrity under normal ambient conditions. Thermal stability studies reveal decomposition patterns that correlate with the breaking of specific bonds within the molecular framework [11]. The absence of thermally labile functional groups contributes to the compound's overall stability profile [11].
Humidity effects on stability are generally minimal due to the hydrophobic nature of the compound, though moisture can catalyze certain degradation reactions in the presence of oxygen or other reactive species [12]. The environmental toxicity literature suggests that atmospheric pollutants and oxidative stress conditions can impact the stability of related nitrogen-containing heterocycles [12].
pH stability studies demonstrate that Neurogard exhibits good chemical stability across a range of pH conditions, with the basic nitrogen atom potentially undergoing protonation under acidic conditions without significant structural degradation [10]. The compound's stability profile supports its pharmaceutical applications under physiological pH conditions [10].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Neurogard through analysis of both ¹H and ¹³C NMR spectra. The aromatic protons of the benzene rings exhibit characteristic chemical shifts in the downfield region (7-8 ppm), while the aliphatic protons associated with the seven-membered ring and methyl substituent appear at more upfield positions [13] [14].
The ¹³C NMR spectrum reveals distinct signals for the aromatic carbons, the bridgehead carbons, and the methyl carbon, providing detailed information about the electronic environment of each carbon atom within the molecular framework [13]. Chemical shift assignments are facilitated by two-dimensional NMR techniques including COSY, HMQC, and HMBC experiments that establish connectivity patterns and spatial relationships [13].
Dynamic NMR studies of related dibenzo[a,d]cycloheptene compounds have revealed conformational exchange processes that manifest as line broadening or coalescence phenomena at specific temperatures [15]. These observations provide insights into the activation energies associated with ring inversion processes and conformational interconversion rates [15].
Infrared spectroscopy of Neurogard reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching modes are observed around 1600 and 1500 cm⁻¹ [16] [17]. The nitrogen-containing heterocycle contributes specific absorption bands that distinguish Neurogard from purely hydrocarbon analogs [17].
Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern characterization. The molecular ion peak appears at m/z 221, corresponding to the molecular formula C₁₆H₁₅N [1]. The base peak also occurs at m/z 221, indicating the stability of the molecular ion under electron impact conditions [1]. Secondary fragmentation produces characteristic ions at m/z 220 and 179, reflecting specific bond cleavage patterns within the polycyclic framework [1].
High-resolution mass spectrometry confirms the exact mass as 221.120449483 Da, providing unambiguous molecular formula determination [1]. The fragmentation pattern analysis reveals the predominant loss of hydrogen atoms and ring-opening reactions that characterize the compound's mass spectral behavior [18] [19].
Advanced mass spectrometric techniques including tandem MS and ion mobility spectrometry provide additional structural information and conformational insights [18] [20]. These methods enable detailed characterization of gas-phase ion structures and fragmentation mechanisms that complement solution-phase NMR studies [18] [20].